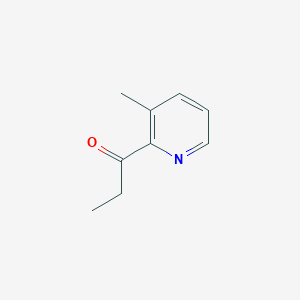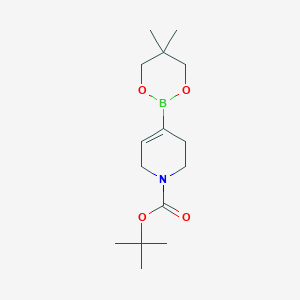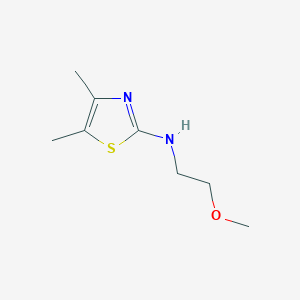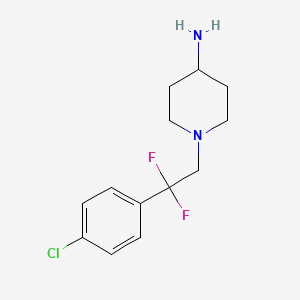![molecular formula C11H21N3O B1466100 1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1690735-54-6](/img/structure/B1466100.png)
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one
Overview
Description
“1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an aminopyrrolidine group, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the modulation of the aliphatic chain linking the moiety to the piperidine ring . This can include the modulation of the amide substituent and the linker . The synthesis can also involve the replacement of the moiety with urea-like substructures or the elimination of the piperidine ring and functionalization .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring and an aminopyrrolidine group . The compound also contains an ethanone group, which is a carbonyl group (C=O) attached to two carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can include intra- and intermolecular reactions leading to the formation of various derivatives . These reactions can involve substitution, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
Synthesis and Antibacterial Activity
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one serves as a precursor in the microwave-assisted synthesis of various piperidine-containing pyrimidine imines and thiazolidinones, showcasing significant antibacterial activity. This demonstrates its potential in developing new antimicrobial agents by facilitating rapid and efficient synthesis methods Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010.
Building Blocks for Crown Ethers
It has been utilized in the synthesis of valuable building blocks for the creation of functionalized crown ethers. These crown ethers are crucial in various chemical separations, acting as hosts for the selective complexation of ions and molecules M. B. Nawrozkij et al., 2014.
Anticancer Activity
Research into the synthesis and evaluation of 1-substituted piperidine derivatives, including the aminopyrrolidinyl piperidinyl ethanone, has shown promise in the field of anticancer drug development. These compounds have been explored for their potential efficacy in inhibiting cancer cell growth R. Vardanyan, 2018.
Inhibition of Corrosion
In the context of material science, derivatives of aminopyrrolidinyl piperidinyl ethanone have been investigated for their corrosion inhibitive properties, particularly on brass in natural seawater. This application is vital for protecting metal infrastructure in marine environments J. Xavier, Rajendran Nallaiyan, 2011.
Biotransformation Studies
A novel biotransformation pathway of alkyl aminopyrrolidine to aminopiperidine has been discovered, highlighting the metabolic flexibility and potential pharmaceutical implications of such compounds in human liver metabolism studies. This finding opens up new avenues for understanding drug metabolism and designing more efficient therapeutic agents Yuping Chen et al., 2011.
Future Directions
The future directions for “1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one” could involve further exploration of its biological activities and potential therapeutic applications. This could include the development of fast and cost-effective methods for the synthesis of substituted derivatives, as well as further investigation into its mechanism of action .
properties
IUPAC Name |
1-[4-(3-aminopyrrolidin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(15)13-6-3-11(4-7-13)14-5-2-10(12)8-14/h10-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJYDHOVTZMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)

![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)




